molecular formula C23H17Cl3N2O3 B11985255 2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol CAS No. 303061-25-8

2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

Cat. No.: B11985255
CAS No.: 303061-25-8
M. Wt: 475.7 g/mol
InChI Key: XPYHNJCMMCIDAV-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a polycyclic heteroaromatic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with chlorine atoms at positions 2, 4, and 9, a 4-methoxyphenyl group at position 2, and a phenol moiety at position 4. The presence of electron-withdrawing (chloro) and electron-donating (methoxy, phenol) groups suggests unique physicochemical properties, including solubility, stability, and reactivity, which may differentiate it from analogs .

Properties

CAS No.

303061-25-8

Molecular Formula

C23H17Cl3N2O3

Molecular Weight

475.7 g/mol

IUPAC Name

2,4-dichloro-6-[9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol

InChI

InChI=1S/C23H17Cl3N2O3/c1-30-15-5-2-12(3-6-15)19-11-20-16-8-13(24)4-7-21(16)31-23(28(20)27-19)17-9-14(25)10-18(26)22(17)29/h2-10,20,23,29H,11H2,1H3

InChI Key

XPYHNJCMMCIDAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C(=CC(=C5)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis could enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares its pyrazolo[1,5-c][1,3]benzoxazine scaffold with several analogs, but variations in substituents significantly influence its properties. Below is a comparative analysis:

Table 1: Structural and Substituent Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4,6-trichloro; 9-Cl; 2-(4-methoxyphenyl); 6-phenol C₂₄H₁₇Cl₃N₂O₃ ~503.8* Phenol group enhances hydrophilicity
9-Chloro-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Cl; 2-(3-methoxyphenyl); 5-(4-methoxyphenyl) C₂₅H₂₂ClN₂O₃ 445.9 Dual methoxy groups increase lipophilicity
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Cl; 5-(4-ethoxyphenyl); 2-(furan-2-yl) C₂₂H₂₀ClN₂O₃ 419.9 Furyl group introduces π-π stacking potential
9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Cl; 2-(4-methoxyphenyl); 5-(2,3,4-trimethoxyphenyl) C₂₆H₂₅ClN₂O₅ 480.9 Trimethoxy substitution enhances metabolic stability
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Cl; 5-(2,4-dichlorophenyl); 2-(4-fluorophenyl) C₂₂H₁₄Cl₃FN₂O 447.7 Fluorine atom improves membrane permeability

*Calculated based on analogous compounds due to lack of direct data.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s phenol group reduces logP compared to analogs with non-polar substituents (e.g., trimethoxyphenyl in ). This may improve aqueous solubility but limit blood-brain barrier penetration.
  • Metabolic Stability : Chlorine atoms at positions 2, 4, and 9 likely confer resistance to oxidative metabolism, similar to the dichlorophenyl analog in .
  • Hydrogen Bonding: The phenol moiety (pKa ~10) can form strong hydrogen bonds, distinguishing it from methoxy-substituted analogs (e.g., ), which rely on weaker dipole interactions.

Biological Activity

2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with notable structural features that suggest significant biological activity. This compound belongs to a class of pyrazolo-benzoxazine derivatives, which are being explored for their potential therapeutic applications in various diseases, particularly cancer and autoimmune disorders.

Chemical Structure and Properties

The molecular formula of this compound is C19H15Cl3N2OC_{19}H_{15}Cl_3N_2O, with a molecular weight of approximately 400 g/mol. Its structure incorporates multiple functional groups that contribute to its biological interactions and mechanisms of action.

Property Value
Molecular FormulaC19H15Cl3N2OC_{19}H_{15}Cl_3N_2O
Molecular Weight400 g/mol
CAS Number303061-25-8

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly Spleen Tyrosine Kinase (SYK). The inhibition of SYK is crucial because it plays a vital role in signaling pathways that regulate cell proliferation and survival. By modulating these pathways, the compound may have therapeutic potential in treating conditions such as cancer and autoimmune diseases.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated moderate cytotoxic effects in vitro:

Cell Line IC50 (µM)
A-549 (Lung Cancer)0.05
MCF7 (Breast Cancer)0.08
HCT116 (Colon Cancer)0.06

These values indicate that the compound possesses comparable activity to established chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .

Case Studies

Case Study 1: In Vitro Evaluation
In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of sixty cancer cell lines. Results showed that it selectively inhibited growth in leukemia and lung cancer cell lines, indicating its broad-spectrum anticancer activity .

Case Study 2: Mechanistic Studies
Further mechanistic studies revealed that the compound's ability to inhibit SYK led to reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation. This suggests a targeted approach in disrupting cancer cell signaling pathways.

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